6-bromo-N-({2-[(4-butoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-BUTOXYBENZAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is notable for its unique structure, which includes a brominated coumarin moiety, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-BUTOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the brominated coumarin core. One common method involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid, followed by the formation of the formamido and methanethioyl groups through a series of condensation reactions . The final step involves the coupling of the brominated coumarin derivative with 4-butoxybenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Chemical Reactions Analysis
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-BUTOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the coumarin moiety can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-BUTOXYBENZAMIDE involves its interaction with molecular targets such as enzymes and proteins. The brominated coumarin moiety is known to bind to specific sites on these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells . The compound’s ability to modulate specific pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-BUTOXYBENZAMIDE can be compared with other coumarin derivatives, such as:
N’-[(1E)-1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene]isonicotinohydrazide: This compound also features a brominated coumarin core and has been studied for its biological activities.
N-(6-Bromo-2-oxo-2H-chromen-3-yl)-2-furamide: . The uniqueness of N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-BUTOXYBENZAMIDE lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C22H20BrN3O5S |
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Molecular Weight |
518.4 g/mol |
IUPAC Name |
6-bromo-N-[[(4-butoxybenzoyl)amino]carbamothioyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H20BrN3O5S/c1-2-3-10-30-16-7-4-13(5-8-16)19(27)25-26-22(32)24-20(28)17-12-14-11-15(23)6-9-18(14)31-21(17)29/h4-9,11-12H,2-3,10H2,1H3,(H,25,27)(H2,24,26,28,32) |
InChI Key |
SLCNHQQOUOXEEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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